3-氰基-3-(4-氟苯基)-丙酸

描述

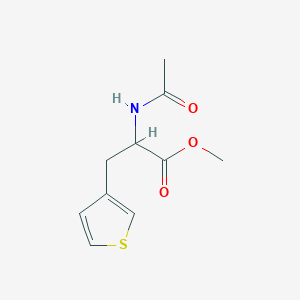

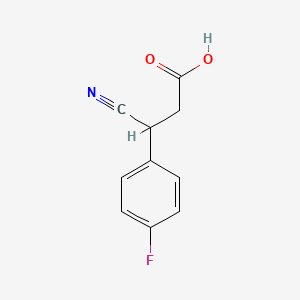

3-Cyano-3-(4-fluoro-phenyl)-propionic acid, also known as 3-Cyano-3-FPPA, is an organic compound that is used in a variety of scientific applications. It is a derivative of propionic acid, which is a naturally occurring fatty acid found in the human body. 3-Cyano-3-FPPA has a wide range of potential uses, including in drug synthesis, biochemistry, and medical research.

科学研究应用

杂环化合物合成

3-氰基-3-(4-氟苯基)-丙酸衍生物用于合成各种杂环化合物。例如,3-(4-苯基)苯甲酰丙酸,一种相关的化合物,被用作制造呋喃酮、吡咯啉酮、吡哒嗪酮、苯并恶嗪酮和喹唑啉酮的起始原料 (Soliman, Bakeer, & Attia, 2010)。

光降解研究

光降解研究包括 3-氰基-3-(4-氟苯基)-丙酸的衍生物。在不同辐照波长下,研究了除草剂氟乐灵和它的代谢物在各种水溶液体系中的光降解 (Pinna & Pusino, 2011)。

氟化杂环化合物合成

3-氰基-3-(4-氟苯基)-丙酸的含氟衍生物用于合成氟化杂环化合物。这包括制造吡唑酮、嘧啶、香豆素和苯并噻丙酮等化合物 (Shi, Wang, & Schlosser, 1996)。

用作手性衍生化剂

某些 3-氰基-3-(4-氟苯基)-丙酸衍生物,如 2-氟-2-苯基丙酸,已被用作手性衍生化剂。这在区分化合物的对映异构体方面有应用 (Hamman, 1993)。

水解和吸附研究

还对氟乐灵丁酯及其衍生物(包括 3-氰基-3-(4-氟苯基)-丙酸)在土壤胶体上的水解和吸附进行了研究。这对于了解这些化学品的环境影响和行为非常重要 (Pinna 等人,2008)。

光电性质研究

3-氰基-3-(4-氟苯基)-丙酸的衍生物已被研究其光电性质。例如,2-氰基-3-[4-(二苯胺)苯基]丙烯酸,一种相关的化合物,已被分析其作为非线性光学材料的潜力 (Fonkem 等人,2019)。

共聚物的合成

该化合物已被用于共聚物的合成。例如,与 3-氰基-3-(4-氟苯基)-丙酸相关的卤代苯基取代的 2-氰基-3-苯基-2-丙烯酸甲酯被合成,然后与苯乙烯共聚 (Kim 等人,1998)。

聚苯并恶嗪的可再生结构单元

3-(4-羟基苯基)丙酸,一种与 3-氰基-3-(4-氟苯基)-丙酸相关的化合物,被探索作为聚苯并恶嗪制造的可再生结构单元。这是材料科学中开发可持续材料的努力的一部分 (Trejo-Machin 等人,2017)。

作用机制

Target of Action

The primary target of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid is the Free Fatty Acid Receptor 4 (FFA4/GPR120) . This receptor plays a crucial role in the regulation of energy homeostasis, inflammation, and insulin sensitivity .

Mode of Action

3-Cyano-3-(4-fluoro-phenyl)-propionic acid interacts with its target, the FFA4 receptor, by acting as an agonist . This interaction triggers a series of intracellular events, including the mobilization of calcium ions, recruitment of β-arrestin-1 and β-arrestin-2, and phosphorylation of extracellular signal-regulated kinase . The activation of the FFA4 receptor by this compound also results in rapid phosphorylation and internalization of the receptor .

Biochemical Pathways

The activation of the FFA4 receptor affects several biochemical pathways. These include the calcium signaling pathway , which is involved in various cellular processes, and the extracellular signal-regulated kinase (ERK) pathway , which plays a key role in cell function and development .

Result of Action

The activation of the FFA4 receptor by 3-Cyano-3-(4-fluoro-phenyl)-propionic acid has several molecular and cellular effects. These include the stimulation of glucagon-like peptide-1 secretion from enteroendocrine cells, enhancement of glucose uptake in adipocytes, and inhibition of the release of proinflammatory mediators from macrophages . These effects suggest the potential of FFA4 as a therapeutic target for type 2 diabetes and obesity .

属性

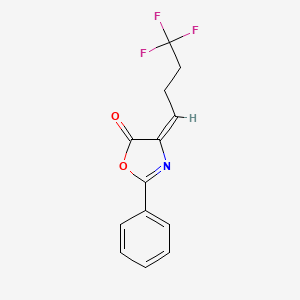

IUPAC Name |

3-cyano-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFZURZUOXFHDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-3-(4-fluoro-phenyl)-propionic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。